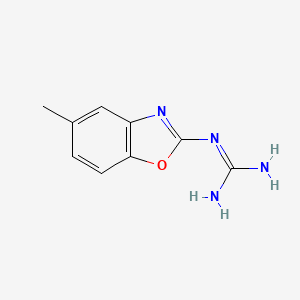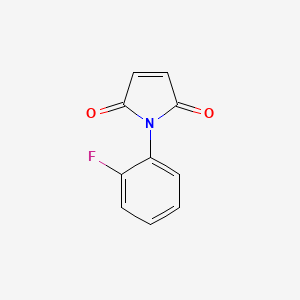
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-fluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The pyrrole-2,5-dione moiety is known for its electron-deficient nature and is often used in the synthesis of dyes, pharmaceuticals, and materials with specific optical properties.
Synthesis Analysis
The synthesis of derivatives of pyrrole-2,5-dione, such as 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, can be achieved through various synthetic routes. One efficient method for synthesizing tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to our compound of interest, involves a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione. The use of p-toluenesulfonic acid as a catalyst has been identified as crucial for obtaining high yields of these compounds . Although the specific synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by a conjugated system that can be further modified by substituents on the aromatic rings. Strategic placement of electron-withdrawing groups, such as fluorine, can lead to the formation of acceptor-donor-acceptor type fluorophores, which can significantly alter the optical properties of the compound . The presence of nitrophenyl groups in related compounds has been shown to facilitate deprotonation and anion binding, leading to a color change, which suggests that the fluorophenyl group in our compound may also influence its electronic behavior .
Chemical Reactions Analysis
The reactivity of pyrrole-2,5-dione derivatives can be influenced by the substituents present on the aromatic rings. For instance, the presence of nitrophenyl groups has been shown to enable deprotonation in the presence of fluoride ions, resulting in a color change . This indicates that the 1-(2-fluorophenyl) substituent in our compound may also participate in specific chemical reactions, such as deprotonation or anion binding, although the exact reactions would depend on the experimental conditions and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives, such as solubility, can vary significantly depending on the nature of the substituents and the solvent used. For example, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound similar to our compound of interest, has been studied in various solvents, showing that solubility increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . These findings suggest that the solubility of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione would also be influenced by the solvent and temperature, although the specific solubility profile would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Scientific Field: Biomedical Research .
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines are used as a scaffold for antitumor agents .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have shown significant biological activity, and their use as antitumor agents corresponds to 15% of the biomedical applications .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAFSGPGGEGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390027 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
63566-53-0 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

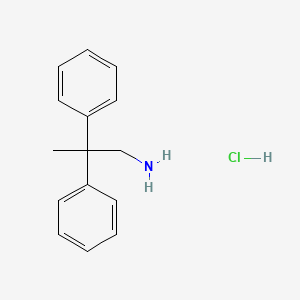
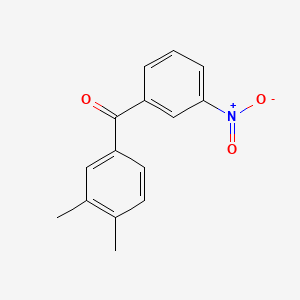
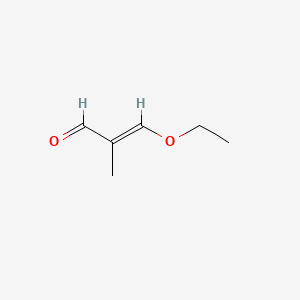
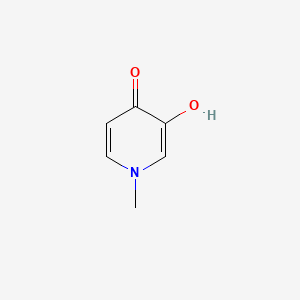
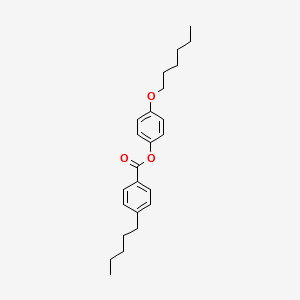
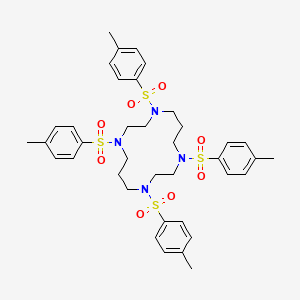
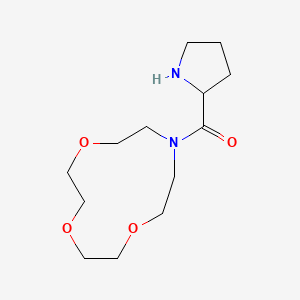

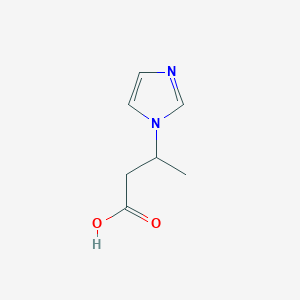
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
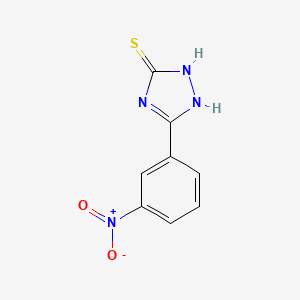
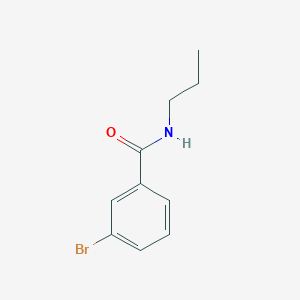
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
